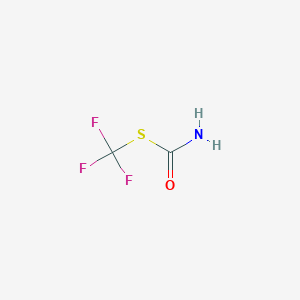
S-(Trifluoromethyl) carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(Trifluoromethyl) carbamothioate: is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a carbamothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(Trifluoromethyl) carbamothioate typically involves the reaction of thiols with trifluoromethanesulfonyl chloride in the presence of a base. A common method includes the use of trifluoromethanesulfonyl chloride as a precursor for trifluoromethyl radicals, which then react with thiols under visible-light-mediated conditions . The reaction is usually carried out in acetonitrile under a nitrogen atmosphere at room temperature, yielding the desired product in moderate to high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of copper-catalyzed thioetherification of aryl halides with thiourea provides a complementary route to produce aryl sulfide derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: S-(Trifluoromethyl) carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other sulfur-containing derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium trifluoromethanesulfinate and trifluoromethanesulfonyl chloride are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(Trifluoromethyl) carbamothioate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications .
Biology: The compound has been studied for its potential biological activities, including antiviral, bactericidal, and pesticidal properties .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates due to their unique chemical properties and biological activities .
Industry: The compound is used in the development of new materials with enhanced properties, such as increased lipophilicity and stability .
Wirkmechanismus
The mechanism of action of S-(Trifluoromethyl) carbamothioate involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The compound can inhibit specific enzymes or disrupt cellular processes, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
- S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate
- Trifluoromethylthio derivatives
Comparison: S-(Trifluoromethyl) carbamothioate is unique due to its specific trifluoromethyl group attached to a carbamothioate moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced lipophilicity and stability, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
67756-33-6 |
|---|---|
Molekularformel |
C2H2F3NOS |
Molekulargewicht |
145.11 g/mol |
IUPAC-Name |
S-(trifluoromethyl) carbamothioate |
InChI |
InChI=1S/C2H2F3NOS/c3-2(4,5)8-1(6)7/h(H2,6,7) |
InChI-Schlüssel |
KESRCLLLAASGCB-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(N)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















